10-Desmethoxycolchiside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Desmethoxycolchiside is a chemical compound known for its role as an impurity of Thiocolchicoside, a GABA receptor antagonist prescribed as a muscle relaxant with analgesic effects. The molecular formula of this compound is C26H31NO10, and it has a molecular weight of 517.53 g/mol.
Vorbereitungsmethoden
The synthesis of 10-Desmethoxycolchiside involves several steps, typically starting from colchicine derivatives. The synthetic routes and reaction conditions are designed to achieve the desired structural modifications. Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
10-Desmethoxycolchiside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
10-Desmethoxycolchiside has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: It is studied for its biological activity and potential therapeutic effects.
Medicine: It is investigated for its potential use in the treatment of various medical conditions, including muscle relaxation and pain management.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 10-Desmethoxycolchiside involves its interaction with molecular targets and pathways in the body. It acts as a GABA receptor antagonist, which means it inhibits the action of GABA, a neurotransmitter that plays a role in muscle relaxation and pain perception. This inhibition leads to muscle relaxation and analgesic effects.
Vergleich Mit ähnlichen Verbindungen
10-Desmethoxycolchiside is similar to other colchicine derivatives, such as:
Colchicine: A well-known compound used in the treatment of gout and familial Mediterranean fever.
Thiocolchicoside: A muscle relaxant with analgesic effects, from which this compound is derived.
Demecolcine: A colchicine derivative used in cancer treatment. The uniqueness of this compound lies in its specific structural modifications and its role as an impurity of Thiocolchicoside
Eigenschaften
Molekularformel |
C26H31NO10 |
---|---|
Molekulargewicht |
517.5 g/mol |
IUPAC-Name |
N-[(7S)-1,2-dimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C26H31NO10/c1-12(29)27-17-8-7-13-9-18(36-26-23(33)22(32)21(31)19(11-28)37-26)24(34-2)25(35-3)20(13)15-6-4-5-14(30)10-16(15)17/h4-6,9-10,17,19,21-23,26,28,31-33H,7-8,11H2,1-3H3,(H,27,29)/t17-,19+,21+,22-,23+,26+/m0/s1 |
InChI-Schlüssel |
OSVILOGIZLJJES-PJBAXKDBSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=CC(=O)C=C13)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=CC(=O)C=C13)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.